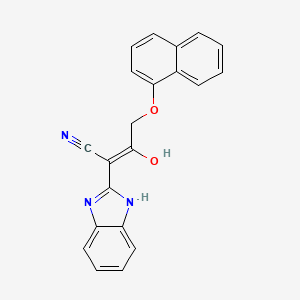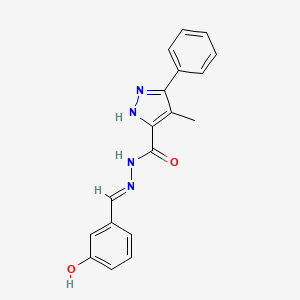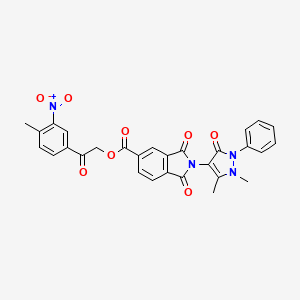![molecular formula C24H18F3N5OS B15039340 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B15039340.png)
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4,5-diphenyl-1,2,4-triazole-3-thiol, which is then S-alkylated using a halogenated acetal and cesium carbonate . The resulting intermediate undergoes further reactions, including acetal deprotection using formic acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.
Scientific Research Applications
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and ability to inhibit the proliferation of cancer cells.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit cancer cell proliferation by inducing apoptosis through the activation of specific cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Similar triazole derivatives with potential anticancer properties.
2-(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)phenol: Used in the development of photoluminescent materials.
Uniqueness
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide is unique due to its combination of a triazole ring, sulfanyl group, and hydrazide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H18F3N5OS |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H18F3N5OS/c25-24(26,27)19-13-11-17(12-14-19)15-28-29-21(33)16-34-23-31-30-22(18-7-3-1-4-8-18)32(23)20-9-5-2-6-10-20/h1-15H,16H2,(H,29,33)/b28-15+ |
InChI Key |
UPLXONUBSBYXBV-RWPZCVJISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15039281.png)
![Ethyl 5-ethyl-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B15039286.png)
![2-{[(3-Methylbutyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B15039295.png)
![(5Z)-5-({5-Chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15039297.png)
![ethyl 2-({5-methoxy-2-[(phenylcarbonyl)oxy]benzyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15039301.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15039309.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15039320.png)
![N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B15039324.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15039337.png)
![N-(4-chlorobenzyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15039347.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15039354.png)
